5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid
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Overview
Description
The compound of interest, 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid, is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Brominated pyrimidines are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their reactivity and ability to undergo various chemical transformations .
Synthesis Analysis
The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted pyrimidines can be prepared by C5-alkylation or by cyclization of the pyrimidine ring . Another approach involves the reaction of carbodiimides with 2-(bromomethyl)acrylic acid to yield pyrimidine derivatives . Additionally, bromination of certain precursors in acetic acid can lead to the formation of brominated pyrimidines . These methods demonstrate the versatility in synthesizing brominated pyrimidine structures, which can be further modified to produce a wide range of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be characterized using various spectroscopic techniques. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a related compound, was confirmed by FT-IR, NMR spectroscopy, and X-ray diffraction studies . These techniques are essential for determining the molecular geometry, vibrational wavenumbers, and electronic properties of the compounds, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Brominated pyrimidines can undergo a variety of chemical reactions. They can act as Michael acceptors towards different nucleophiles , and their bromine atoms can be substituted in nucleophilic replacement reactions . The presence of a bromine atom on the pyrimidine ring can also facilitate cross-coupling reactions, which are useful in the synthesis of more complex molecules . These reactions highlight the chemical versatility of brominated pyrimidines and their utility as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines are influenced by their molecular structure. The electronic properties, such as the band gap energy of HOMO and LUMO, indicate the presence of charge transfer within the molecule . The thermodynamic properties can be calculated at different temperatures, providing insight into the stability and reactivity of the compound . Additionally, the non-linear optical properties and molecular electrostatic potential can be evaluated to predict the behavior of these compounds under various conditions .
Scientific Research Applications
Antiviral Activity
5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antiviral activity. Notably, some derivatives showed significant inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus, in cell culture experiments. These compounds have been highlighted for their potential therapeutic applications in combating retroviral infections (Hocková et al., 2003).
Chemical Synthesis and Functionalization
The compound and its derivatives have been pivotal in various synthetic chemical processes. For instance, they have been involved in the generation and functionalization of pyrimidines, which are crucial building blocks in organic chemistry. Such processes are essential for developing novel compounds with potential pharmaceutical applications (Schlosser et al., 2006; Šterk et al., 2012).
Structural Analysis and Cocrystal Formation
The compound's derivatives have been used in structural analysis and the design of cocrystals. Such studies are significant for understanding molecular interactions and designing materials with tailored properties (Rajam et al., 2018).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-8-4(2-10)9-5(3)6(11)12/h1,10H,2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKAFWWJQMXRBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CO)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid |
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